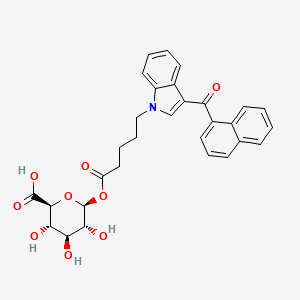

JWH 018 N-pentanoic acid beta-D-Glucuronide

Vue d'ensemble

Description

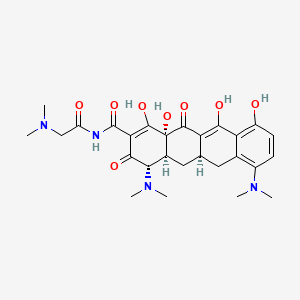

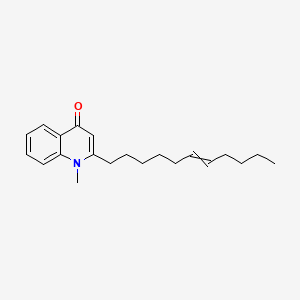

JWH 018 N-pentanoic acid beta-D-Glucuronide is a glucuronide metabolite of a secondary urinary metabolite of JWH-018 . JWH-018 is a synthetic cannabinoid found in several versions of the herbal mixture "Spice" . The illicit use of this Spice cannabinoid centers on its psychoactive effects which mimic those of Δ9-THC in cannabis .

Molecular Structure Analysis

The molecular formula of this compound is C30H29NO9 . Its formal name is 1-[3-(1-naphthalenylcarbonyl)-1H-indole-1-pentanoate]-β-D-glucopyranuronic acid . The molecular weight is 547.6 .Physical and Chemical Properties Analysis

This compound is a crystalline solid . It is soluble in DMSO at 10 mg/ml .Applications De Recherche Scientifique

Tests de dépistage de drogues urinaires

Ce composé est utilisé comme matière première pour les étalons et les contrôles dans les méthodes de tests de cannabinoïdes Spice par GC/MS ou LC/MS pour les tests de dépistage de drogues urinaires . Cela en fait un outil précieux dans la détection de la consommation de drogues.

Analyse médico-légale

Dans le domaine de la science médico-légale, ce composé est utilisé dans l'analyse des méthodes de tests de cannabinoïdes Spice . Il contribue à l'identification et à la quantification de substances spécifiques dans des échantillons médico-légaux.

Applications en toxicologie clinique

En toxicologie clinique, ce composé est utilisé dans les méthodes de tests pour détecter la présence de substances spécifiques . Cela est particulièrement utile dans les cas de surdose ou d'empoisonnement présumés par des drogues.

Recherche et développement

Ce composé est utilisé dans la recherche et le développement de nouvelles méthodes et technologies de tests . Il sert d'étalon de référence pour le développement de méthodes de test plus efficaces et plus précises.

Quantification du métabolite JWH 018

Ce composé est destiné à être utilisé comme étalon interne pour la quantification du métabolite de l'acide N-pentanoïque JWH 018 par GC- ou LC-MS . Cela aide à la mesure précise de ce métabolite dans divers échantillons.

Agoniste du récepteur cannabinoïde

JWH 018 est un agoniste légèrement sélectif du récepteur cannabinoïde périphérique (CB 2) . Ce composé, étant un métabolite de JWH 018, peut également interagir avec ces récepteurs, ce qui le rend intéressant dans l'étude de la fonction et de la signalisation des récepteurs cannabinoïdes.

Mécanisme D'action

- The primary targets of JWH 018 N-pentanoic acid β-D-glucuronide are cannabinoid receptors. Specifically:

- Activation of CB1 receptors in the CNS can result in psychoactive effects, while CB2 receptor activation influences immune function and inflammation .

- JWH 018 N-pentanoic acid β-D-glucuronide affects several pathways:

- Excretion : The major route of elimination is via urine, where it appears as the glucuronide metabolite .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics (ADME)

Result of Action

Action Environment

Remember, JWH 018 N-pentanoic acid β-D-glucuronide’s physiological and toxicological properties remain largely untested. Researchers primarily use it for forensic and research purposes. If you have any more questions or need further details, feel free to ask! 🌟 .

Analyse Biochimique

Biochemical Properties

JWH 018 N-pentanoic acid beta-D-Glucuronide plays a crucial role in biochemical reactions as a metabolite of JWH 018. It is formed through the glucuronidation process, where the parent compound JWH 018 undergoes phase II metabolism. This process involves the enzyme UDP-glucuronosyltransferase (UGT), which catalyzes the conjugation of glucuronic acid to JWH 018, resulting in the formation of this compound . This metabolite is then excreted in the urine, making it a key marker for the detection of JWH 018 usage.

Cellular Effects

This compound influences various cellular processes due to its origin from JWH 018, a synthetic cannabinoid. While the parent compound JWH 018 is known to interact with cannabinoid receptors CB1 and CB2, the glucuronide metabolite itself is primarily involved in the detoxification and excretion processes within cells . The presence of this compound in cells indicates the metabolic processing of JWH 018, which can impact cell signaling pathways and gene expression related to detoxification and metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its formation through the action of UDP-glucuronosyltransferase enzymes. These enzymes facilitate the transfer of glucuronic acid to JWH 018, resulting in the glucuronide conjugate. This process enhances the solubility of the compound, allowing for its excretion via the urinary system . The binding interactions of this compound with biomolecules are primarily related to its role in detoxification and excretion rather than direct receptor interactions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound over time are influenced by its stability and degradation. The compound is relatively stable under standard storage conditions, with a shelf life of up to five years when stored at -20°C . Long-term studies in vitro and in vivo have shown that the presence of this metabolite is indicative of recent JWH 018 exposure, and its levels can be monitored to assess the duration and extent of exposure.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages of the parent compound JWH 018. Higher doses of JWH 018 result in increased levels of the glucuronide metabolite in the urine, reflecting the body’s efforts to detoxify and excrete the compound . Toxic or adverse effects at high doses of JWH 018 can lead to elevated levels of this compound, which can be used as a biomarker for overdose or excessive exposure.

Metabolic Pathways

This compound is involved in the metabolic pathways of synthetic cannabinoids. The primary pathway involves the glucuronidation of JWH 018 by UDP-glucuronosyltransferase enzymes, leading to the formation of the glucuronide conjugate . This pathway is crucial for the detoxification and excretion of JWH 018, as the glucuronide metabolite is more water-soluble and can be readily excreted in the urine.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by its increased solubility due to glucuronidation. The compound is transported through the bloodstream to the kidneys, where it is filtered and excreted in the urine . The presence of transporters and binding proteins may aid in the efficient distribution and excretion of the metabolite.

Subcellular Localization

This compound is primarily localized in the cytoplasm of cells, where it undergoes further processing and excretion. The glucuronidation process targets the compound for excretion, and it is directed to the kidneys for elimination from the body . The subcellular localization of this metabolite is crucial for its role in detoxification and excretion.

Propriétés

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-[3-(naphthalene-1-carbonyl)indol-1-yl]pentanoyloxy]oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H29NO9/c32-23(39-30-27(36)25(34)26(35)28(40-30)29(37)38)14-5-6-15-31-16-21(19-11-3-4-13-22(19)31)24(33)20-12-7-9-17-8-1-2-10-18(17)20/h1-4,7-13,16,25-28,30,34-36H,5-6,14-15H2,(H,37,38)/t25-,26-,27+,28-,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZIWNLDEEAZETN-NEOPOEGOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CN(C4=CC=CC=C43)CCCCC(=O)OC5C(C(C(C(O5)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CN(C4=CC=CC=C43)CCCCC(=O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H29NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101017726 | |

| Record name | JWH 018 N-pentanoic acid β-D-Glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101017726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

547.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1307803-54-8 | |

| Record name | JWH 018 N-pentanoic acid β-D-Glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101017726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

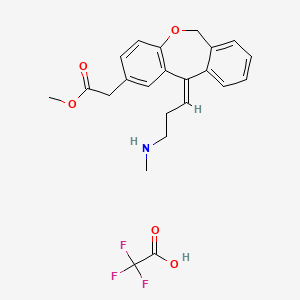

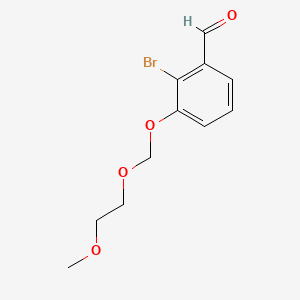

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-Bromo-3-(2-methoxyethoxymethoxy)phenyl]oxirane](/img/structure/B584579.png)

![Cyclopenta[b]pyrrole-6-carbonitrile, octahydro-2-oxo-, (3aalpha,6alpha,6aalpha)- (9CI)](/img/no-structure.png)

![(2R)-2-[2-bromo-5-(2-methoxyethoxymethoxy)phenyl]oxirane](/img/structure/B584588.png)